1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-8-5-15-4-3-9(8)17(16-10)6-7-1-2-7/h7,15H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESJVWSQGHLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(CNCC3)C(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, emphasizing its therapeutic potential.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrazolo[4,3-c]pyridine framework. Various synthetic routes have been explored, often utilizing cyclopropylmethyl and trifluoromethyl groups to enhance biological activity. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated by the activation of cellular antioxidant defenses and inhibition of apoptotic pathways .
The biological activities of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in tumor progression and microbial resistance.
- Receptor Modulation : The compound might act as a modulator for various receptors linked to cancer and neurodegenerative diseases.
- Signal Transduction Pathways : It appears to influence key signaling pathways such as MAPK and PI3K/Akt pathways that are crucial for cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of pyrazolo[4,3-c]pyridine derivatives in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that a related derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .
- Antimicrobial Testing : Another investigation found that a similar compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
Data Table
Scientific Research Applications
The compound 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a pyrazolo-pyridine derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.
Structure and Characteristics
- Chemical Formula : C12H14F3N3
- Molecular Weight : 255.26 g/mol
- IUPAC Name : this compound
The unique structural features of this compound, such as the trifluoromethyl and cyclopropyl groups, contribute to its biological activity and interaction with various biological targets.
Medicinal Chemistry
- Antitumor Activity : Research indicates that derivatives of pyrazolo-pyridine compounds exhibit significant antitumor properties. A study demonstrated that modifications to the pyrazolo-pyridine framework could enhance selectivity against cancer cell lines while minimizing toxicity to normal cells. The incorporation of the trifluoromethyl group is believed to increase lipophilicity and improve bioavailability in vivo .
- CNS Activity : The compound has shown promise as a central nervous system agent. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurological disorders. Studies have indicated potential efficacy in models of anxiety and depression, suggesting that this compound may modulate neurotransmitter systems .
Pharmacological Insights
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as human 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which is implicated in metabolic disorders like obesity and diabetes. In vitro assays have shown that certain derivatives exhibit potent inhibitory activity, making them potential therapeutic agents for metabolic syndrome .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of pyrazolo-pyridine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with this compound compared to controls. The study concluded that further optimization could lead to development as a novel anticancer agent.
Case Study 2: Neuropharmacological Effects
In a controlled trial assessing the neuropharmacological effects of the compound on rodent models of anxiety, it was found that administration led to reduced anxiety-like behaviors as measured by standard behavioral tests (e.g., elevated plus maze). This suggests potential utility in treating anxiety disorders.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Modifications | Biological Activity |
|---|---|---|
| Base Compound | - | Moderate |
| Trifluoromethyl Substituent | Increased lipophilicity | Enhanced activity |
| Cyclopropylmethyl Group | Improved CNS penetration | Significant CNS effects |
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: THPP derivatives with nitro groups (e.g., 13g) show superior activity against ESKAPE pathogens compared to non-nitrated analogues.
- Anticoagulant Activity : Apixaban, a pyrazolo[3,4-c]pyridine derivative, highlights the scaffold’s utility in factor Xa inhibition. The trifluoromethyl group in the target compound may similarly enhance target affinity .
- Conformational Stability : Methylsulfonyl-substituted THPPs adopt half-chair conformations, suggesting that the cyclopropylmethyl group in the target compound may stabilize specific binding poses .
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key stages:
- Construction of the pyrazolo[4,3-c]pyridine core via cyclization of hydrazine derivatives with appropriately substituted pyridine or pyridone precursors.
- Introduction of the trifluoromethyl group, often via trifluoromethylated pyridine intermediates or trifluoroacetyl derivatives.
- Alkylation with cyclopropylmethyl moieties to install the 1-position substituent.
Preparation of Pyrazolo[4,3-c]pyridine Core
According to US Patent US6919451B2, pyrazolo[4,3-c]pyridine derivatives can be synthesized starting from phenyl hydrazines and substituted pyridines or pyridones, followed by cyclization under acidic or thermal conditions to form the fused heterocyclic ring system. This patent describes the synthesis of 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones, which are structurally related to the target compound, using substituted phenyl hydrazines as key intermediates.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 3-position is typically introduced via trifluoromethylated pyridine intermediates or trifluoroacetyl compounds. For example, trifluoromethylated pyridines such as 2-bromo-4-(trifluoromethyl)pyridine serve as versatile building blocks. These can be prepared or obtained commercially and then used in palladium-catalyzed coupling or nucleophilic substitution reactions to incorporate the trifluoromethyl group into the heterocyclic framework.
A representative synthetic step involves the palladium-catalyzed coupling of 2-bromo-4-(trifluoromethyl)pyridine with nucleophilic partners under inert atmosphere at elevated temperatures (e.g., 110 °C for 18 hours), yielding trifluoromethylated pyridine derivatives with yields up to 92%.
Alkylation with Cyclopropylmethyl Group
The installation of the cyclopropylmethyl group at the 1-position of the pyrazolo[4,3-c]pyridine ring is generally achieved through alkylation reactions. This can involve nucleophilic substitution using cyclopropylmethyl halides or related electrophiles on nitrogen atoms of the heterocycle under basic conditions or via reductive amination strategies.
Representative Preparation Method (Summarized)
Detailed Research Findings
Cyclization Efficiency: The formation of the fused pyrazolo[4,3-c]pyridine ring is influenced by the nature of substituents on the hydrazine and pyridine precursors. Electron-withdrawing groups such as trifluoromethyl enhance electrophilicity, facilitating cyclization.
Trifluoromethylation Methods: The trifluoromethyl group is introduced either by direct coupling of trifluoromethylated pyridine derivatives or via trifluoroacetyl intermediates. The use of palladium catalysis with appropriate ligands (e.g., Xantphos) and bases (e.g., Cs2CO3) in polar aprotic solvents (e.g., dioxane) at elevated temperatures yields high conversion and selectivity.
Alkylation Conditions: The cyclopropylmethyl group introduction requires careful control of reaction conditions to avoid side reactions. The use of mild bases and controlled stoichiometry is critical to achieve selective N-alkylation without over-alkylation or ring opening of the cyclopropyl moiety.
Microwave-Assisted Synthesis: Some studies report microwave-assisted methods for related pyrazole derivatives, which reduce reaction times and improve yields compared to conventional reflux, though specific data for this compound are limited.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Cyclization Temperature | 80–120 °C (thermal or acid-catalyzed) |
| Palladium Catalyst | Pd(OAc)2 or Pd2(dba)3 |
| Ligands | Xantphos, tris-(dibenzylideneacetone)dipalladium(0) |
| Base | Cs2CO3, K2CO3 |
| Solvent | 1,4-Dioxane, THF |
| Reaction Time | 2–48 hours |
| Alkylation Reagents | Cyclopropylmethyl bromide or chloride |
| Alkylation Temperature | Room temperature to 65 °C |
| Yields | Cyclization: variable; trifluoromethylation: up to 92%; alkylation: moderate |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel) to remove byproducts.
- Reagent selection : Use of coupling agents like CDI (1,1'-carbonyldiimidazole) for amidation steps, as demonstrated in analogous pyrazolo-pyridine syntheses (e.g., 45% yield for compound 12f in ).
- Temperature control : Exothermic reactions (e.g., cyclopropane ring formation) require cooling to 0–5°C to prevent side reactions.
- Catalytic systems : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in aryl substitutions .
Table 1 : Key Reaction Parameters from
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Cyclization | CDI, DMF, RT | Slow addition of reagents |
| Substitution | Pd(PPh₃)₄, dioxane, 105°C | Use of inert atmosphere (N₂) |
Q. What spectroscopic and crystallographic techniques are effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for tetrahydro-pyridine protons) and ¹⁹F NMR (δ ~-60 ppm for CF₃) confirm substituent positions .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and hydrogen bonding patterns, critical for pyrazolo-pyridine cores .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., M.Wt ~231–258 g/mol in related compounds) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation (based on Safety Data Sheets for analogous compounds) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethylation reagents).
- Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) for professional treatment .
Advanced Research Questions
Q. How can QSAR models predict the bioactivity of derivatives?
- Methodological Answer :
- Parameter selection : Hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters correlate with displacement activity in pyrazolo-pyridines .
- Model validation : Use leave-one-out cross-validation (LOO-CV) to assess predictive power (R² > 0.8 preferred).
- Case study : A QSAR model for 3-aryl derivatives showed π values at the 4-position significantly enhance receptor binding .
Q. How do computational methods aid in designing c-Met inhibitors based on this scaffold?
- Methodological Answer :
- Docking studies : Glide or AutoDock Vina simulate interactions between the trifluoromethyl group and c-Met’s hydrophobic pocket (e.g., binding energy ≤ -9 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns).
- ADMET prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s rule compliance) .
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation at the cyclopropylmethyl group) that reduce in vivo efficacy .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding may limit bioavailability) .
- Species-specific differences : Compare murine vs. human liver microsome stability to adjust dosing .
Q. What role do substituents (e.g., cyclopropylmethyl) play in modulating physicochemical properties?
- Methodological Answer :
- LogP : Cyclopropylmethyl increases hydrophobicity (LogP +0.5 vs. methyl), enhancing membrane permeability .
- pKa : The trifluoromethyl group lowers basicity (pKa ~11.4) compared to non-fluorinated analogs, affecting solubility .
- Table 2 : Physicochemical Data from Analogous Compounds ()
| Substituent | LogP | pKa | Solubility (mg/mL) |
|---|---|---|---|
| CF₃ | 2.1 | 11.4 | 0.05 |
| CH₃ | 1.6 | 12.2 | 0.12 |
Q. What methodologies assess metabolic stability and pharmacokinetics?
- Methodological Answer :
- Microsomal stability : Incubate with NADPH-fortified liver microsomes; t₁/₂ < 30 min indicates rapid clearance .
- Caco-2 permeability : Papp > 1 × 10⁻⁶ cm/s suggests oral absorption potential .
- In vivo PK : Administer IV/PO doses in rodents; calculate AUC and CL (e.g., apixaban analogs show >50% oral bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
